molecular formula C75H132N2O6 B12616660 3,5-Bis[3,4,5-tris(decyloxy)phenyl]-1H-pyrazole CAS No. 918870-12-9

3,5-Bis[3,4,5-tris(decyloxy)phenyl]-1H-pyrazole

Cat. No.: B12616660
CAS No.: 918870-12-9
M. Wt: 1157.9 g/mol
InChI Key: ODAMZTRQSWTMEZ-UHFFFAOYSA-N
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Description

3,5-Bis[3,4,5-tris(decyloxy)phenyl]-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes multiple decyloxy groups attached to a pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis[3,4,5-tris(decyloxy)phenyl]-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclocondensation of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis[3,4,5-tris(decyloxy)phenyl]-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3,5-Bis[3,4,5-tris(decyloxy)phenyl]-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Bis[3,4,5-tris(decyloxy)phenyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis[3,4,5-tris(decyloxy)phenyl]-1H-pyrazole is unique due to its multiple decyloxy groups, which impart specific electronic and steric properties. These properties make it particularly useful in the development of advanced materials for electronic applications .

Properties

CAS No.

918870-12-9

Molecular Formula

C75H132N2O6

Molecular Weight

1157.9 g/mol

IUPAC Name

3,5-bis(3,4,5-tris-decoxyphenyl)-1H-pyrazole

InChI

InChI=1S/C75H132N2O6/c1-7-13-19-25-31-37-43-49-55-78-70-61-66(62-71(79-56-50-44-38-32-26-20-14-8-2)74(70)82-59-53-47-41-35-29-23-17-11-5)68-65-69(77-76-68)67-63-72(80-57-51-45-39-33-27-21-15-9-3)75(83-60-54-48-42-36-30-24-18-12-6)73(64-67)81-58-52-46-40-34-28-22-16-10-4/h61-65H,7-60H2,1-6H3,(H,76,77)

InChI Key

ODAMZTRQSWTMEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCC)OCCCCCCCCCC)C2=CC(=NN2)C3=CC(=C(C(=C3)OCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC

Origin of Product

United States

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